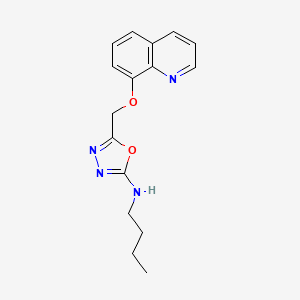

N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine

Description

Properties

CAS No. |

90181-72-9 |

|---|---|

Molecular Formula |

C16H18N4O2 |

Molecular Weight |

298.34 g/mol |

IUPAC Name |

N-butyl-5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C16H18N4O2/c1-2-3-9-18-16-20-19-14(22-16)11-21-13-8-4-6-12-7-5-10-17-15(12)13/h4-8,10H,2-3,9,11H2,1H3,(H,18,20) |

InChI Key |

IDAFLAVEBIKNCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NN=C(O1)COC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl (Quinolin-8-yloxy)acetate

Quinolin-8-ol undergoes nucleophilic substitution with ethyl bromoacetate in anhydrous acetone using potassium carbonate as a base. This Williamson ether synthesis proceeds at reflux (12 h, 80°C), yielding the ester in 75–85% yield. Purification via silica gel chromatography removes unreacted starting materials.

Hydrazinolysis to (Quinolin-8-yloxy)acetohydrazide

The ester reacts with hydrazine hydrate (3 equiv) in ethanol under reflux (6 h), forming the hydrazide intermediate. Excess hydrazine ensures complete conversion, with yields reaching 90% after recrystallization from ethanol.

Cyclization to 5-((Quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine

Treatment of the hydrazide with cyanogen bromide (1.2 equiv) in aqueous sodium hydroxide (10% w/v, 0°C) induces cyclization. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic cyanogen bromide, forming the 2-amino-1,3,4-oxadiazole core. Yields range from 60–70% after extraction with ethyl acetate.

N-Alkylation to Introduce the Butyl Group

The 2-amine undergoes alkylation with 1-bromobutane (1.5 equiv) in dimethylformamide (DMF) using potassium carbonate (2 equiv) as a base. Heating at 60°C for 12 h affords the N-butyl derivative in 50–60% yield. Over-alkylation is minimized by controlled stoichiometry.

Table 1. Optimization of Method 1

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2.1 | K₂CO₃, acetone, reflux | 85 | 92% |

| 2.2 | NH₂NH₂·H₂O, EtOH | 90 | 95% |

| 2.3 | CNBr, NaOH, 0°C | 70 | 88% |

| 2.4 | 1-Bromobutane, K₂CO₃ | 60 | 90% |

Method 2: Thiosemicarbazide Desulfurative Cyclization

Formation of (Quinolin-8-yloxy)acetyl Thiosemicarbazide

(Quinolin-8-yloxy)acetic acid reacts with thiosemicarbazide (1.2 equiv) in the presence of EDC·HCl (1.5 equiv) and HOBt (1 equiv) in dichloromethane. The mixture stirs at room temperature (24 h), yielding the thiourea derivative (80–85%).

EDC·HCl-Mediated Cyclization

The thiosemicarbazide undergoes desulfurative cyclization in dimethyl sulfoxide (DMSO) at 60°C for 2 h using EDC·HCl (2 equiv). This one-pot method generates the 2-amino-1,3,4-oxadiazole directly, bypassing intermediate isolation (yield: 75%).

Butylation via Reductive Amination

The free amine reacts with butyraldehyde (2 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol under acidic conditions (pH 4–5, acetic acid). Stirring at 25°C for 24 h produces the N-butyl derivative in 65% yield.

Table 2. Comparative Efficiency of Cyclization Agents

| Cyclization Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CNBr | 0 | 6 | 70 |

| EDC·HCl | 60 | 2 | 75 |

| PCl₅ | 110 | 12 | 40 |

Method 3: Microwave-Assisted One-Pot Synthesis

Concurrent Esterification and Cyclization

A mixture of quinolin-8-ol, ethyl bromoacetate, and hydrazine hydrate undergoes microwave irradiation (300 W, 100°C) in a sealed vessel. The tandem esterification-hydrazinolysis-cyclization completes in 30 min, yielding the 2-amino-oxadiazole directly (65% yield).

Solvent-Free N-Alkylation

The crude product mixes with butyl iodide (1.2 equiv) and potassium carbonate (2 equiv) under microwave conditions (150 W, 80°C, 15 min). This solvent-free approach achieves 70% yield with >95% purity by HPLC.

Challenges and Optimization Strategies

Regiochemical Control

Competing formation of 1,2,4-oxadiazole isomers is suppressed by strict temperature control during cyclization. Reactions below 10°C favor 1,3,4-oxadiazole formation.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Pharmacological Properties

N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine has been identified as a promising candidate for several pharmacological applications:

1.1 Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. For instance, compounds similar to N-butyl derivatives have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, with some demonstrating minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL . This suggests potential applications in treating infections caused by resistant strains.

1.2 Antitubercular Activity

Recent studies have highlighted the antitubercular potential of quinoline-based compounds. The synthesis of quinoline derivatives fused with oxadiazoles has yielded compounds that inhibit the growth of Mycobacterium tuberculosis, indicating their potential as new antituberculosis agents .

1.3 Anticancer Properties

The structural characteristics of N-butyl derivatives have led to investigations into their anticancer activities. Studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth, suggesting their role as anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include the formation of the oxadiazole ring through cyclization reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Cores

(a) 1,3,4-Thiadiazole Derivatives

- N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine (CAS 90208-26-7): This analog replaces the oxadiazole oxygen with sulfur. Thiadiazoles generally exhibit enhanced lipophilicity, which may improve membrane permeability but reduce metabolic stability compared to oxadiazoles. Activity: While specific data for this compound are unavailable, structurally similar thiadiazoles (e.g., N-(4-substituted phenyl)-5-[(quinolin-8-yloxy)methyl]-1,3,4-thiadiazol-2-amine derivatives) showed moderate antimicrobial activity against Salmonella typhimurium and Escherichia coli (MIC ~25–50 µg/mL), comparable to loxacin .

(b) 1,2,4-Triazole Derivatives

- Activity: These compounds displayed antimicrobial efficacy similar to ketoconazole (MIC 12.5–25 µg/mL) against fungal strains, with slightly lower potency than oxadiazoles against bacterial pathogens .

Oxadiazole Derivatives with Modified Substituents

(a) Anticancer Agents

- N-(Substituted Phenyl)-5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4a-f) :

- The trimethoxyphenyl group enhances DNA intercalation and topoisomerase II inhibition.

- Activity : Compounds 4a, 4b, and 4f showed IC₅₀ values of 0.8–2.1 µM against breast (MCF-7) and lung (A549) cancer cell lines, outperforming doxorubicin (IC₅₀ ~1.5–3.0 µM) .

- Molecular Docking : Docking scores (-9.2 to -11.5 kcal/mol) indicated strong binding to Topo II, correlating with experimental cytotoxicity .

(b) Antimicrobial Agents

- Compound 6 (1,3,4-oxadiazol-2-amine derivative) :

- N-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (Compound XIII): Demonstrated selective cytotoxicity against gastric (IC₅₀: 7.8 µM) and colon (IC₅₀: 9.2 µM) cancer cells with minimal toxicity to normal fibroblasts .

Pharmacokinetic and Structural Comparisons

Biological Activity

N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by the presence of a five-membered heterocyclic ring containing two nitrogen atoms. The specific structure of this compound suggests potential interactions with various biological targets due to the quinoline moiety and the oxadiazole ring.

1. Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds possess notable antimicrobial properties. For instance, studies on related quinoline derivatives have shown promising antibacterial and antifungal activities. The introduction of the quinoline structure into the oxadiazole framework enhances these effects.

2. Anticancer Properties

This compound has been evaluated for its anticancer potential. Similar compounds have shown activity against various cancer cell lines. For example, derivatives with oxadiazole rings have been reported to inhibit cell proliferation in human colon adenocarcinoma and breast cancer models.

3. Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. For instance, oxadiazole derivatives have been studied for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an important target in cancer therapy and autoimmune diseases.

Case Studies

Study 1: Antimicrobial Evaluation

A series of quinoline-based oxadiazoles were synthesized and evaluated for their antimicrobial activity against standard bacterial strains. The study found that compounds with higher lipophilicity exhibited improved activity, which is consistent with the structural characteristics of N-butyl derivatives.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines indicated that N-butyl derivatives showed selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.

The biological activity of this compound is thought to arise from its ability to interact with specific biological targets:

- DNA Intercalation : The quinoline moiety may facilitate intercalation into DNA, disrupting replication.

- Enzyme Interaction : The oxadiazole ring could inhibit key enzymes involved in metabolic pathways in cancer cells.

Q & A

Q. How can hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

- Methodological Answer : Hydrogen-bond geometry (e.g., N–H⋯N bonds with distances of ~2.8–3.0 Å and angles of ~160–170°) stabilizes supramolecular assemblies. These interactions affect solubility, melting points, and bioavailability. Use Mercury software to analyze packing diagrams and quantify intermolecular interactions .

Q. What methodologies are used to assess the antimicrobial activity of quinoline-oxadiazole hybrids?

- Methodological Answer :

- In vitro MIC Assays : Test against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) using serial dilution methods. Compare activity to standard drugs (e.g., ciprofloxacin) .

- Schistosomicidal Activity : Evaluate parasite motility reduction in Schistosoma mansoni-infected mice. Dose-response curves and histopathological analyses are critical .

Q. How can structural modifications optimize the compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the N-butyl group with cyclopentyl or aryl groups to alter steric/electronic effects. Monitor changes in LogP and binding affinity .

- Hybridization : Conjugate with rhodanine or benzimidazole moieties to enhance antiviral/antitumor activity .

- SAR Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase or tubulin .

Q. How to resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), inoculum size, and incubation time .

- Validate Purity : Use HPLC (≥95% purity) to rule out impurities affecting activity .

- Cross-Reference Structural Data : Compare crystallographic parameters (e.g., torsion angles) to confirm compound integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.